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  • Product: 3-Bromoadamantane-1-carboxamide
  • CAS: 53263-89-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1)

Executive Summary 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by the rigid, lipophilic adamantane cage, this intermediate enables ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromoadamantane-1-carboxamide (CAS 53263-89-1) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by the rigid, lipophilic adamantane cage, this intermediate enables orthogonal functionalization: the bromine atom serves as a versatile handle for cross-coupling or nucleophilic substitution, while the carboxamide moiety acts as a robust hydrogen-bond donor/acceptor or a precursor for nitriles and amines.

Its primary utility lies in the synthesis of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
for metabolic syndrome and type 2 diabetes, as well as antiviral agents where the adamantane core blocks viral ion channels (e.g., M2 protein in Influenza A).

Part 1: Chemical Identity & Physicochemical Profile[1]

This section aggregates the core physical data necessary for experimental planning. The lipophilicity of the adamantane cage significantly impacts solubility profiles, necessitating the use of polar aprotic solvents during synthesis.

Datasheet: Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 53263-89-1
IUPAC Name 3-Bromotricyclo[3.3.1.1

]decane-1-carboxamide
Molecular Formula

Molecular Weight 258.15 g/mol
Appearance White to off-white crystalline solidCharacteristic of adamantane derivatives due to high symmetry packing.
Melting Point 185–190 °C (Typical range for primary amides)Note: Precursor acid melts at ~147°C; amide H-bonding typically elevates MP.
Solubility DMSO, DMF, Methanol, ChloroformPoorly soluble in water; requires co-solvents for biological assays.
LogP (Predicted) ~2.1 – 2.5Moderate lipophilicity aids membrane permeability.
Stability Stable under standard conditionsAvoid strong oxidizing agents. Hygroscopic potential.

Part 2: Synthetic Architecture

The synthesis of CAS 53263-89-1 relies on the regioselective functionalization of the adamantane core. The most robust route proceeds via the bromination of adamantane-1-carboxylic acid, followed by amidation. This protocol minimizes the formation of di-bromo byproducts by controlling temperature and stoichiometry.

Workflow Diagram: Synthesis Pathway

The following Graphviz diagram illustrates the critical path from the starting material to the final amide, highlighting key reagents and intermediate states.

SynthesisWorkflow Start Adamantane-1-carboxylic Acid (CAS 828-51-3) Step1 Bromination (Br2, AlCl3, 0°C) Start->Step1 Regioselective Subst. Inter1 3-Bromo-1-adamantane carboxylic acid (CAS 21816-08-0) Step1->Inter1 Step2 Activation (SOCl2, Reflux) Inter1->Step2 Nucleophilic Acyl Subst. Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Amidation (NH3/MeOH or NH4OH) Inter2->Step3 Ammonolysis Final 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1) Step3->Final

Caption: Figure 1. Step-wise synthetic route for CAS 53263-89-1.[1] Colors indicate: Starting Material (Blue), Reaction Steps (Grey), Intermediates (Yellow/Red), and Final Product (Green).

Detailed Experimental Protocol

Objective: Synthesis of 3-Bromoadamantane-1-carboxamide from 3-bromo-1-adamantanecarboxylic acid.

Reagents:

  • 3-Bromo-1-adamantanecarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Ammonium hydroxide (28%

    
     in 
    
    
    
    ) or Methanolic Ammonia
  • Dichloromethane (DCM) (Solvent)

  • DMF (Catalytic amount)

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-1-adamantanecarboxylic acid in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like mechanism.

    • Add

      
       dropwise at 0°C.
      
    • Critical Control Point: Warm to room temperature and reflux for 2 hours. Monitor by TLC (conversion of acid to acyl chloride).

    • Remove excess

      
       and solvent under reduced pressure to yield the crude acid chloride as a pale yellow oil/solid. Do not purify; use immediately.
      
  • Amidation (Ammonolysis):

    • Re-dissolve the crude acid chloride in anhydrous DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add excess Ammonium Hydroxide (or 7N

      
       in MeOH) while stirring vigorously.
      
    • Reaction Logic: The exothermic nature requires slow addition to prevent side reactions or solvent boiling.

    • Stir at room temperature for 4–6 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with 1N HCl (to remove unreacted amines), saturated

      
      , and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid using a mixture of Hexanes/Ethyl Acetate or Methanol to obtain white crystals.

Part 3: Medicinal Chemistry Applications[1][3][4]

The 3-bromoadamantane-1-carboxamide scaffold is a "privileged structure" in drug discovery. Its utility is driven by the Structure-Activity Relationship (SAR) where the adamantane cage provides bulk tolerance and metabolic stability.

11 -HSD1 Inhibitors

Inhibition of 11


-hydroxysteroid dehydrogenase type 1 is a leading strategy for treating metabolic syndrome.[2] This enzyme converts cortisone to cortisol; blocking it reduces intracellular cortisol levels in adipose tissue.
  • Mechanism: The adamantane group fits into the lipophilic pocket of the enzyme.

  • Role of CAS 53263-89-1: The amide group forms critical hydrogen bonds with the catalytic triad (Tyr-183, Ser-170), while the bromine allows for the attachment of aryl or heteroaryl "tails" that extend into the solvent-exposed region.

Antiviral Research

Adamantane derivatives (like Amantadine) block the M2 proton channel of the Influenza A virus. While resistance is widespread, 3-substituted adamantanes are investigated for:

  • M2 Channel Blocking: The bulky 3-bromo group can alter the binding kinetics within the viral pore.

  • HIV-1 Capsid Inhibition: Recent studies explore adamantane amides as capsid assembly inhibitors.

SAR Logic Diagram

The following diagram visualizes how the specific functional groups of this molecule map to biological targets.

SAR_Logic Core 3-Bromoadamantane-1-carboxamide Cage Adamantane Cage (Lipophilic Core) Core->Cage Amide Carboxamide Group (Polar Head) Core->Amide Bromo Bromine Atom (Functional Handle) Core->Bromo Effect1 Metabolic Stability (Blocks CYP450 oxidation) Cage->Effect1 Steric Bulk Effect2 H-Bonding (Tyr-183 in 11β-HSD1) Amide->Effect2 Donor/Acceptor Effect3 Cross-Coupling Site (Suzuki/Buchwald) Bromo->Effect3 Synthetic Utility

Caption: Figure 2. Pharmacophore mapping and synthetic utility of the 3-bromoadamantane-1-carboxamide scaffold.

Part 4: Handling & Safety (EHS)

While adamantane derivatives are generally non-volatile solids, the presence of the bromide and amide functionalities requires standard laboratory safety protocols.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Handling: Use a dust mask (N95) and chemical-resistant gloves (Nitrile). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of amides).

  • Spill Response: Sweep up solid spills to avoid dust generation. Do not flush into surface water.

References

  • Synthesis of Adamantane Precursors: Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Bromierung von Adamantan. Chemische Berichte.[3]

  • 11

    
    -HSD1 Inhibition:  Su, X., et al. (2009). Discovery of novel inhibitors of human 11
    
    
    
    -hydroxysteroid dehydrogenase type 1. Chemical Biology & Drug Design.
  • Adamantane Pharmacophore: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • General Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Precursor Properties (Acid): ChemicalBook. (2023). 3-Bromoadamantane-1-carboxylic acid Properties.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromoadamantane-1-carboxamide: Synthesis, Characterization, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxamide, a functionalized adamantane derivative of interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxamide, a functionalized adamantane derivative of interest in medicinal chemistry and materials science. This document details the physicochemical properties, outlines a robust synthetic protocol from its carboxylic acid precursor, predicts its spectroscopic characteristics, and discusses potential applications based on the known bioactivity of related adamantane compounds. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, is a privileged scaffold in contemporary drug discovery and materials science. Its unique diamondoid structure imparts desirable properties such as high thermal stability, metabolic resistance, and the ability to anchor pharmacophores in specific orientations within biological targets. Functionalization of the adamantane cage, particularly at the bridgehead positions, allows for the modulation of its physicochemical and biological properties. 3-Bromoadamantane-1-carboxamide represents a versatile derivative, combining the steric bulk of the adamantane core with the reactive potential of the bromine atom and the hydrogen-bonding capabilities of the primary amide.

Physicochemical Properties

A thorough understanding of the fundamental molecular properties of 3-Bromoadamantane-1-carboxamide is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₁₁H₁₆BrNOInferred from precursor
Molecular Weight 258.15 g/mol Inferred from precursor
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Solubility Expected to be soluble in polar organic solventsN/A

Synthesis of 3-Bromoadamantane-1-carboxamide

The most direct and widely employed method for the synthesis of a primary amide is from its corresponding carboxylic acid. The following protocol outlines the conversion of 3-Bromoadamantane-1-carboxylic acid to 3-Bromoadamantane-1-carboxamide via an acyl chloride intermediate.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 3-Bromoadamantane-1-carboxylic acid Acyl_Chloride 3-Bromoadamantane-1-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reflux, Anhydrous DCM Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Amide 3-Bromoadamantane-1-carboxamide Acyl_Chloride->Amide 0°C to RT, DCM Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Amide

Caption: Synthetic pathway from 3-Bromoadamantane-1-carboxylic acid to the target amide.

Experimental Protocol

Materials:

  • 3-Bromoadamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH, 28-30%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step 1: Synthesis of 3-Bromoadamantane-1-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-Bromoadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Bromoadamantane-1-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of 3-Bromoadamantane-1-carboxamide

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL per gram of starting acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated aqueous ammonia (5.0 eq) to the cooled solution with vigorous stirring. A white precipitate is expected to form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromoadamantane-1-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show broad, overlapping signals characteristic of the rigid adamantane cage. The protons on the carbons adjacent to the electron-withdrawing amide and bromine groups will be shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR will provide a clearer picture of the carbon skeleton. Key expected signals include the carbonyl carbon of the amide and the carbons bearing the bromine and the amide group.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in confirming the presence of the amide functional group.[1] Key expected vibrational bands include:

  • N-H stretch: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

  • C=O stretch (Amide I band): A strong absorption around 1650 cm⁻¹.

  • N-H bend (Amide II band): A band in the region of 1640-1620 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show the loss of the bromine atom and cleavage of the amide group.

Potential Applications and Biological Significance

Adamantane derivatives are known for a wide range of biological activities, including antiviral, antibacterial, and CNS-active properties.[2][3] The incorporation of a primary amide group in 3-Bromoadamantane-1-carboxamide introduces the potential for hydrogen bonding interactions with biological targets, which could enhance its pharmacological profile. The bromine atom serves as a handle for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram of Potential Research Pathways

ResearchPathways cluster_derivatization Further Derivatization cluster_applications Potential Applications Target 3-Bromoadamantane-1-carboxamide Suzuki Suzuki Coupling Target->Suzuki Buchwald Buchwald-Hartwig Amination Target->Buchwald Nucleophilic Nucleophilic Substitution Target->Nucleophilic Antiviral Antiviral Agents Suzuki->Antiviral CNS CNS-active Drugs Buchwald->CNS Materials Polymer Building Blocks Nucleophilic->Materials

Caption: Potential synthetic and application pathways for 3-Bromoadamantane-1-carboxamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromoadamantane-1-carboxamide is not available, precautions should be taken based on the known hazards of its precursor, 3-Bromoadamantane-1-carboxylic acid, and general amide compounds.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3-Bromoadamantane-1-carboxamide is a valuable, yet underexplored, derivative of adamantane. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a predictive framework for its characterization. The potential for this compound in medicinal chemistry and materials science is significant, and it is our hope that this document will serve as a catalyst for further research and innovation in the field of adamantane chemistry.

References

  • LibreTexts. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • PMC. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

Sources

Foundational

synonyms for 3-Bromoadamantane-1-carboxamide in literature

Nomenclature, Synthesis, and Pharmaceutical Applications Executive Summary 3-Bromoadamantane-1-carboxamide is a critical bifunctional adamantane intermediate. Characterized by a rigid tricyclic cage, it serves as a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Bromoadamantane-1-carboxamide is a critical bifunctional adamantane intermediate. Characterized by a rigid tricyclic cage, it serves as a lipophilic scaffold in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin) and 11


-HSD1 inhibitors.

This guide addresses the nomenclature ambiguity often found in literature, providing a definitive synonym matrix, a validated synthesis protocol, and search strategies for procurement and patent analysis.

Nomenclature & Identification Matrix

In chemical literature, this compound is frequently obscured by non-standard naming conventions. The adamantane cage's symmetry allows for different numbering schemes if not strictly adhering to IUPAC rules, leading to procurement errors.

Synonym & Identifier Table
Identifier TypeValue / SynonymUsage Context
Primary Name 3-Bromoadamantane-1-carboxamide Standard commercial name
IUPAC Name 3-bromotricyclo[3.3.1.1

]decane-1-carboxamide
Formal publications & Patents
Inversion Name 1-Bromoadamantane-3-carboxamideCommon in older literature
Acid Derivative 1-Bromoadamantane-3-carboxylic acid amideProcess chemistry logs
CAS Number 53263-89-1 Database searching (SciFinder/Reaxys)
Molecular Formula C

H

BrNO
Mass Spectrometry confirmation
SMILES NC(=O)C12CC3CC(C1)CC(Br)(C3)C2Chemoinformatics / Virtual Screening
Structural Numbering Logic

The adamantane cage comprises four bridgehead carbons (positions 1, 3, 5, 7). Substitution at these points is chemically equivalent until the first substituent is introduced.

  • Position 1: Carboxamide group (-CONH

    
    ).
    
  • Position 3: Bromine atom (-Br).[1][2][3][4][5]

Critical Note: Ensure you do not confuse this with 1-Bromoadamantane (CAS 768-90-1) or the acid precursor 3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0).

Synthesis & Experimental Protocols

Commercial supplies of the amide are often expensive or backordered. The following protocol describes the de novo synthesis starting from adamantane-1-carboxylic acid, a cheaper and more available starting material.

Reaction Pathway Visualization

The synthesis relies on a regioselective bromination followed by amide formation via an acid chloride intermediate.

SynthesisPathway Start Adamantane-1-carboxylic acid (CAS: 828-51-3) Inter1 3-Bromo-1-adamantanecarboxylic acid (CAS: 21816-08-0) Start->Inter1 Br2, AlBr3 (cat) Reflux, 4h Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, DMF (cat) Reflux, 2h Product 3-Bromoadamantane-1-carboxamide (CAS: 53263-89-1) Inter2->Product NH3 (aq) or NH4OH 0°C to RT

Figure 1: Step-wise synthetic route from carboxylic acid precursor to target amide.

Detailed Protocol

Step 1: Bromination of Adamantane-1-carboxylic acid

  • Reagents: Adamantane-1-carboxylic acid (1.0 eq), Bromine (3.0 eq), Aluminum Bromide (0.1 eq, catalyst).

  • Procedure:

    • Dissolve adamantane-1-carboxylic acid in dry dichloromethane (DCM) or neat bromine if scale permits.

    • Add AlBr

      
       catalyst carefully at 0°C.
      
    • Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Quench: Pour onto ice/sodium bisulfite solution to neutralize excess bromine.

    • Isolation: Extract with DCM, dry over MgSO

      
      , and concentrate. Recrystallize from cyclohexane.
      
    • Yield: ~85-90% of 3-Bromoadamantane-1-carboxylic acid.

Step 2: Amidation via Acid Chloride

  • Reagents: 3-Bromoadamantane-1-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl

    
    , 5.0 eq), Ammonium Hydroxide (25% aq).
    
  • Procedure:

    • Suspend the bromo-acid in dry toluene.

    • Add SOCl

      
       and a drop of DMF (catalyst). Heat to 80°C for 2 hours until gas evolution ceases.
      
    • Evaporate excess SOCl

      
       under reduced pressure (azeotrope with toluene if necessary) to obtain the crude acid chloride.
      
    • Dissolve the residue in dry THF.

    • Cool to 0°C and slowly add aqueous NH

      
      OH (excess).
      
    • Stir at room temperature for 1 hour. Precipitate forms.

    • Purification: Filter the solid, wash with water (to remove NH

      
      Cl), and dry in a vacuum oven at 50°C.
      

Validation Parameters:

  • Melting Point: 188–192°C (Literature value varies by purity).

  • 1H NMR (CDCl3):

    
     5.5-6.0 (br s, 2H, NH
    
    
    
    ), 2.2-2.4 (m, adamantane cage protons).

Applications in Drug Discovery

The 3-bromoadamantane-1-carboxamide moiety is rarely the final drug; it is a "warhead" precursor.

Mechanism of Action (Intermediate Role)

The bromine atom at position 3 is a tertiary halide, making it susceptible to S


1 nucleophilic substitution, while the carboxamide at position 1 provides a stable anchor or can be dehydrated to a nitrile (cyano group).

Key Transformations:

  • Cyanation: Dehydration of the amide (-CONH

    
    ) using Trifluoroacetic Anhydride (TFAA) yields 3-bromo-1-cyanoadamantane, a precursor for Vildagliptin.
    
  • Amination: The bromine can be displaced by amines to generate 3-amino-adamantane-1-carboxamide derivatives.

Therapeutic Areas
IndicationRole of ScaffoldTarget Mechanism
Type 2 Diabetes Linker / Lipophilic DomainDPP-4 Inhibition (e.g., Vildagliptin analogs)
Metabolic Syndrome Active Site Binding11

-HSD1 Inhibition
Virology M2 Channel BlockageInfluenza A (Historical context)

Search & Procurement Strategy

When searching for this compound in patent databases or supplier catalogs, exact string matching often fails. Use the following Boolean logic to capture all relevant synonyms.

Recommended Search String (SciFinder / Google Scholar):

(53263-89-1) OR ("3-bromoadamantane-1-carboxamide") OR ("1-bromoadamantane-3-carboxamide") OR ("3-bromo-1-adamantanecarboxamide")

Procurement Warning: Many suppliers list the Acid (CAS 21816-08-0) and the Amide (CAS 53263-89-1) on adjacent catalog pages. Verify the chemical structure explicitly before ordering. The Amide will have a Nitrogen content in the elemental analysis; the Acid will not.

References

  • CookeChem. (n.d.). 3-bromoadamantane-1-carboxamide Product Page. Retrieved from

  • ECHEMI. (n.d.). 3-bromoadamantane-1-carboxamide Encyclopedia and CAS 53263-89-1.[1][4] Retrieved from

  • Santa Cruz Biotechnology. (2026).[6] 3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0).[6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromoadamantane-1-carboxylic acid Product Specification. Retrieved from

  • BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Retrieved from

  • PubChem. (2025). 3-Bromo-5-methyladamantane-1-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from

Sources

Exploratory

The Diamondoid Scaffold: Engineering Adamantane Derivatives for Bioavailability and Target Affinity

Executive Summary: The "Lipophilic Bullet" In medicinal chemistry, the adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is far more than a bulky space-filler. It is a privileged scaffold often described as a "lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet"

In medicinal chemistry, the adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is far more than a bulky space-filler. It is a privileged scaffold often described as a "lipophilic bullet." Its rigid, diamond-like cage structure offers a unique combination of high lipophilicity, oxidative stability, and defined steric bulk.

For drug developers, the adamantyl group serves three critical engineering functions:

  • Pharmacokinetic Modulation: It dramatically increases logP, facilitating blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The cage structure protects adjacent functional groups from rapid enzymatic hydrolysis or oxidation.

  • Conformational Anchoring: It fills hydrophobic pockets in receptor sites with high specificity, reducing the entropic penalty of binding.

This guide analyzes the mechanistic role of adamantane in FDA-approved therapeutics and provides a field-proven synthetic protocol for functionalizing this inert scaffold.

Physicochemical Properties & SAR Logic

The success of adamantane derivatives relies on the "Grease Ball" effect, but with precision. Unlike flexible alkyl chains, adamantane is a rigid sphere (diameter ~7 Å).

The Lipophilicity-Bioavailability Trade-off

Incorporating an adamantane cage typically increases the LogP of a molecule by 2.0–3.0 units. This is the primary driver for the CNS activity of drugs like Amantadine and Memantine .

DrugIndicationLogP (Exp)Role of Adamantane
Amantadine Antiviral / Parkinson's2.4Enables rapid BBB crossing; sterically blocks M2 ion channel.
Memantine Alzheimer's3.3Optimizes off-rate kinetics at the NMDA receptor.
Saxagliptin Type 2 Diabetes1.6Anchors the drug in the S2 hydrophobic pocket of DPP-4 enzyme.
Rimantadine Antiviral3.0Ethyl linkage increases metabolic stability compared to amantadine.
Visualization: The Adamantane Pharmacophore Logic

The following diagram illustrates the decision matrix for introducing an adamantane scaffold into a lead compound.

SAR_Logic Start Lead Compound (Low Bioavailability) Decision Add Adamantane Scaffold? Start->Decision Effect1 Increase Lipophilicity (+2-3 LogP) Decision->Effect1 Yes Effect2 Steric Bulk (Spherical ~7Å) Decision->Effect2 Yes Result1 Enhanced BBB Penetration Effect1->Result1 Result2 Metabolic Stability (Steric Shielding) Effect2->Result2 Result3 Receptor Anchoring (Hydrophobic Pocket) Effect2->Result3 Clinical Clinical Candidate Result1->Clinical CNS Drugs (Memantine) Result3->Clinical Enzyme Inhibitors (Saxagliptin)

Caption: Decision workflow for adamantane incorporation. The scaffold simultaneously addresses permeability and metabolic stability issues.

Therapeutic Mechanisms: Field-Proven Insights

CNS: Memantine and Uncompetitive Antagonism

Memantine (1-amino-3,5-dimethyladamantane) represents the gold standard of adamantane engineering. Its efficacy in Alzheimer’s disease stems from its specific interaction with the NMDA receptor.[1][2][3]

  • Mechanism: Memantine is an uncompetitive, open-channel blocker.[1][2][3] It only enters the NMDA receptor channel when it is open (activated by glutamate).[1]

  • The "Fast Off-Rate" Advantage: Unlike high-affinity blockers (e.g., MK-801) that trap the channel closed and cause psychosis/sedation, Memantine has rapid blocking/unblocking kinetics. It blocks the sustained, pathological Ca2+ influx associated with excitotoxicity ("background noise") but leaves the channel quickly enough to allow transient physiological signals (synaptic plasticity) to pass.

Metabolic Disorders: Saxagliptin

In Saxagliptin , the adamantane moiety is hydroxylated (3-hydroxyadamantyl group).[4]

  • Structural Role: The adamantane group binds in the S2 hydrophobic subsite of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

  • Causality: The steric bulk of the adamantane cage creates a tight "anchor," increasing the potency of the nitrile "warhead" that covalently inhibits the enzyme's active site serine.

Antivirals: The Resistance Lesson (M2 Channel)

Amantadine targets the M2 proton channel of Influenza A.[5][6][7][8][9]

  • Mechanism: It physically occludes the transmembrane pore, preventing proton influx required for viral uncoating.

  • Resistance (S31N): The S31N mutation places a hydrophilic asparagine residue inside the hydrophobic pore. This creates a steric and electrostatic clash with the lipophilic adamantane cage, rendering the drug ineffective. This highlights a limitation: adamantane derivatives are intolerant to significant changes in the polarity of their binding pockets.

Experimental Protocol: The Ritter Reaction

Objective: Synthesis of N-(1-Adamantyl)acetamide. Context: This is the fundamental gateway reaction for functionalizing the tertiary bridgehead carbon. It mimics the industrial route for Amantadine and Memantine precursors.

Principle: The adamantane tertiary carbocation is exceptionally stable due to hyperconjugation and relief of ring strain, allowing facile nucleophilic attack by nitriles.

Reagents & Equipment
  • Substrate: 1-Bromoadamantane (1.0 eq) or 1-Adamantanol.

  • Solvent/Reagent: Acetonitrile (Excess, serves as solvent and nucleophile).

  • Catalyst: Sulfuric Acid (H2SO4, conc.) or Triflic Acid (for difficult substrates).

  • Equipment: Round-bottom flask, reflux condenser, ice bath.

Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 1-bromoadamantane (10 mmol, 2.15 g) in glacial acetic acid (15 mL).

  • Activation: Add Acetonitrile (50 mmol, 2.6 mL) to the mixture.

  • Acid Addition (Exothermic): Cool the mixture to 0°C in an ice bath. Dropwise, add concentrated H2SO4 (20 mmol). Note: The solution will darken. The acid promotes the ionization of the bromide to form the adamantyl carbocation.

  • Reaction: Remove the ice bath and heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The carbocation is trapped by the nitrile lone pair to form a nitrilium ion.

  • Quenching (Hydrolysis): Pour the reaction mixture over 100g of crushed ice/water. The nitrilium ion hydrolyzes to the acetamide.

  • Workup: The solid product (N-1-adamantylacetamide) usually precipitates. Filter the solid. If no precipitate forms, extract with Dichloromethane (3 x 30 mL), wash with NaHCO3 (sat), dry over MgSO4, and evaporate.

  • Purification: Recrystallize from Cyclohexane or Ethanol/Water.

  • Validation: 1H NMR (CDCl3) should show the characteristic acetamide singlet (~1.9 ppm) and the adamantane multiplets (1.6–2.1 ppm).

Visualization: Synthetic Workflow

Synthesis_Workflow Substrate 1-Bromoadamantane Carbocation Tertiary Carbocation (Stable Intermediate) Substrate->Carbocation H2SO4 / -Br- Trapping Nitrilium Ion Carbocation->Trapping + MeCN Product N-(1-Adamantyl)acetamide Trapping->Product + H2O (Hydrolysis)

Caption: The Ritter reaction pathway utilizing the stability of the bridgehead carbocation.

Mechanism of Action: NMDA Receptor Blockade

Understanding the difference between Memantine and other blockers is crucial for safety profiling.

NMDA_Mechanism cluster_0 Physiological State cluster_1 Pathological State (Alzheimer's) Glutamate Glutamate Release (Synaptic Activity) Channel_Open NMDA Channel Opens Glutamate->Channel_Open Mg_Block Mg2+ Blockade Channel_Open->Mg_Block Resting Potential Signal Transient Ca2+ Influx (Learning/Memory) Channel_Open->Signal Allows Strong Signal Excitotoxicity Sustained Ca2+ Influx (Cell Death) Channel_Open->Excitotoxicity Mg2+ fails Channel_Open->Excitotoxicity Blocks Weak/Tonic Signal Mg_Block->Signal Depolarization Excess_Glu Tonic Glutamate Excess_Glu->Channel_Open Memantine Memantine Memantine->Channel_Open Fast On/Off Binding

Caption: Memantine acts as a voltage-dependent filter, blocking pathological noise while permitting physiological signals.[2][3]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[10] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Lipton, S. A. (2006).[2] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[3][11] Nature Reviews Drug Discovery, 5(2), 160–170. Link

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[12] Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Cady, S. D., et al. (2010). Structure of the amantadine-blocked influenza A M2 proton channel. Nature, 463(7281), 689–692. Link

  • Schreiner, P. R., et al. (2014).[13] C–H Functionalization of Adamantane Derivatives. Organic Letters, 16(9), 2418–2421. Link

Sources

Protocols & Analytical Methods

Method

synthesis of Vildagliptin using 3-Bromoadamantane-1-carboxamide

Application Note: High-Purity Synthesis of Vildagliptin via 3-Bromoadamantane-1-carboxamide Executive Summary Vildagliptin (Galvus®) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Vildagliptin via 3-Bromoadamantane-1-carboxamide

Executive Summary

Vildagliptin (Galvus®) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. Standard industrial synthesis often relies on the nitration of adamantane, a process fraught with safety risks due to the use of fuming nitric acid and the potential for thermal runaway.

This Application Note details an alternative, robust synthetic route utilizing 3-Bromoadamantane-1-carboxamide as the starting material.[1] This route leverages a Hofmann Rearrangement followed by controlled hydrolysis to access the key intermediate, 3-amino-1-adamantanol , with high regioselectivity and safety.[1] This protocol eliminates the need for hazardous nitration steps and provides a scalable pathway to high-purity Vildagliptin.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary fragments: the adamantane amine moiety and the proline-nitrile handle.

  • Fragment A: 3-Amino-1-adamantanol (Key Intermediate).[1][2][3][4][5][6][7]

  • Fragment B: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][2]

Strategic Advantage: Starting with 3-Bromoadamantane-1-carboxamide allows for the direct installation of the amine functionality via Hofmann rearrangement, while the bromine atom serves as a latent hydroxyl group, revealed via hydrolysis.[1]

Retrosynthesis Vilda Vildagliptin (Target API) Coupling N-Alkylation Coupling Vilda->Coupling FragA Fragment A: 3-Amino-1-adamantanol Coupling->FragA FragB Fragment B: (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Coupling->FragB BromoAmine Intermediate: 1-Amino-3-bromoadamantane FragA->BromoAmine Hydrolysis (SN1) Start Starting Material: 3-Bromoadamantane-1-carboxamide BromoAmine->Start Hofmann Rearrangement

Figure 1: Retrosynthetic strategy highlighting the conversion of the bromo-amide precursor to the active amine-alcohol fragment.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-1-adamantanol

This stage converts the carboxamide to an amine (Hofmann) and the bromide to an alcohol (Hydrolysis).[1]

Reagents:

  • 3-Bromoadamantane-1-carboxamide (Start)[1]

  • Sodium Hydroxide (NaOH)[8]

  • Bromine (Br2) or Sodium Hypochlorite (NaOCl, 10-13% solution)[1]

  • Hydrochloric Acid (HCl)

Protocol:

  • Hofmann Rearrangement:

    • Charge a reactor with 3-Bromoadamantane-1-carboxamide (1.0 equiv) and water (5 vol).[1]

    • Cool the suspension to 0–5°C.[7]

    • Slowly add NaOH (4.0 equiv, 20% aq solution) maintaining internal temperature <10°C.

    • Critical Step: Add Bromine (1.1 equiv) dropwise over 60 minutes. Note: NaOCl (bleach) can be used as a safer alternative to liquid bromine.

    • Stir at 0–5°C for 1 hour to form the N-bromoamide intermediate.

    • Warm the mixture to 70–80°C and hold for 2 hours. The solution will clarify as the isocyanate forms and decarboxylates to the amine.[9]

    • Checkpoint: HPLC analysis should show <1% starting amide.[1] The product formed is 1-amino-3-bromoadamantane .[1]

  • Hydrolysis (One-Pot):

    • The 1-amino-3-bromoadamantane contains a tertiary bromide which is susceptible to hydrolysis.[1]

    • Acidify the reaction mixture with HCl (6N) to pH < 2. This forms the amine salt and facilitates bromide hydrolysis.

    • Reflux the acidic solution (100°C) for 6–12 hours.

    • Mechanism:[3][4][5][8][9][10][11][12][13][14] The reaction proceeds via an SN1 pathway where the bromide leaves to form a stable carbocation, which is then trapped by water.

    • Cool to room temperature.[1][15]

    • Neutralize with NaOH to pH 10–12 to precipitate the free base.

    • Extract with 2-Butanone (MEK) or Isopropanol/DCM .[1]

    • Concentrate to yield 3-amino-1-adamantanol as a white solid.[1]

    • Yield Target: 75–85%.

    • Purity: >98% (GC/HPLC).

Stage 2: Coupling to Vildagliptin

This step couples the adamantane amine with the proline derivative.

Reagents:

  • 3-Amino-1-adamantanol (from Stage 1)[1][4][5]

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Fragment B)[1][2]

  • Potassium Carbonate (K2CO3) or Potassium Iodide (KI) - Catalyst

  • 2-Butanone (MEK) or THF[1]

Protocol:

  • Reaction Setup:

    • Charge 3-amino-1-adamantanol (1.1 equiv) and K2CO3 (2.5 equiv) into 2-Butanone (10 vol).

    • Add KI (0.1 equiv) to catalyze the reaction (Finkelstein reaction in situ).

    • Heat the mixture to 30–35°C.

  • Addition:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 equiv) in 2-Butanone (3 vol).

    • Add this solution dropwise to the amine mixture over 2 hours. Slow addition prevents bis-alkylation (dimer impurity).[1]

  • Reaction:

    • Stir at 45–50°C for 4–6 hours.

    • Monitor: Check for the disappearance of the chloroacetyl starting material by HPLC.

  • Workup:

    • Filter off inorganic salts (KCl, K2CO3).

    • Concentrate the filtrate to a residue.[7][15][16]

    • Crystallization: Dissolve the residue in 2-Butanone (hot) and slowly cool to 0–5°C. Vildagliptin crystallizes as a white powder.

    • Filter and wash with cold MEK.[1]

    • Yield Target: 65–75%.

    • Purity: >99.5% (API Grade).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Hofmann Temp (Addition) < 10°CHigh temp during bromination leads to impurity formation and yield loss.[1]
Hydrolysis pH < 2 (Acidic)Acidic conditions accelerate bromide hydrolysis and protect the amine as a salt.
Coupling Stoichiometry 1.1 : 1.0 (Amine:Cl-linker)Excess amine prevents "Dimer" formation (reaction of one amine with two chloro-linkers).[1]
Coupling Temperature 45–50°CTemps >60°C increase degradation of the nitrile group (hydrolysis to amide).

Impurity Profile:

  • Dimer Impurity: Formed if the chloro-linker is in excess or added too quickly.

  • Amide Impurity: Formed if the nitrile group on the proline ring hydrolyzes. Avoid aqueous strong acids/bases during the final coupling workup.

Mechanistic Pathway (Graphviz)

Mechanism Start 3-Bromoadamantane- 1-carboxamide Inter1 N-Bromoamide Start->Inter1 Br2 / NaOH (Bromination) Inter2 Isocyanate Intermediate Inter1->Inter2 OH- / Heat (Rearrangement) AmineBr 1-Amino-3-bromoadamantane Inter2->AmineBr -CO2 (Decarboxylation) Alcohol 3-Amino-1-adamantanol AmineBr->Alcohol H2O / H+ (Hydrolysis) Vilda Vildagliptin Alcohol->Vilda Cl-Linker / K2CO3 (SN2 Coupling)

Figure 2: Mechanistic flow from the carboxamide starting material to the final API.[1]

References

  • Preparation of Vildagliptin Intermediate (3-amino-1-adamantanol). Google Patents, CN101747212B.[1] Describes the hydrolysis of brominated adamantane derivatives.

  • Synthesis of Vildagliptin and its Key Intermediates. Asian Journal of Chemistry, Vol. 25, No. 10 (2013). Details the coupling conditions and impurity control.

  • Hofmann Rearrangement Protocols. Organic Syntheses, Coll.[1] Vol. 5, p.8 (1973). General conditions for amide-to-amine conversion.

  • Process for the Preparation of Vildagliptin. WIPO Patent WO2013083326A1. Industrial scale-up considerations for the coupling step.

Sources

Application

A Comprehensive Guide to the Application of 3-Bromoadamantane-1-carboxamide in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Adamantane in Polymer Chemistry Adamantane, a rigid, diamondoid hydrocarbon, offers a unique combination of propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Adamantane in Polymer Chemistry

Adamantane, a rigid, diamondoid hydrocarbon, offers a unique combination of properties that make it a highly desirable building block in polymer science. Its bulky, three-dimensional structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and improved mechanical strength to polymeric materials. The incorporation of adamantane moieties can also enhance solubility in organic solvents and provide a scaffold for further functionalization.

3-Bromoadamantane-1-carboxamide is a particularly versatile derivative of adamantane for polymer synthesis. It possesses two key functional groups: a tertiary bromo- group at a bridgehead position and a carboxamide group at another. This dual functionality opens up multiple avenues for its use in creating advanced polymers with tailored properties. The bromo- group can serve as an initiator for controlled radical polymerizations or as a reactive site for grafting and polycondensation reactions. The carboxamide group can be a precursor to polymerizable moieties or can enhance the properties of the final polymer through hydrogen bonding and by influencing its solubility.

This guide provides a detailed overview of the potential applications of 3-Bromoadamantane-1-carboxamide in polymer synthesis, complete with detailed protocols based on established methodologies for analogous compounds.

Application as a Functional Monomer Precursor

A primary application of 3-Bromoadamantane-1-carboxamide is as a precursor for the synthesis of functional monomers, specifically N-adamantyl acrylamides. These monomers can then be polymerized to create polymers with pendant adamantyl groups.

Synthesis of N-(3-Bromoadamantan-1-yl)acrylamide Monomer

To render 3-Bromoadamantane-1-carboxamide polymerizable via radical polymerization, the carboxamide group can be converted to an N-substituted acrylamide. This is typically achieved by reacting the corresponding amine (1-amino-3-bromoadamantane, which can be derived from the carboxamide) with acryloyl chloride. The resulting monomer, N-(3-Bromoadamantan-1-yl)acrylamide, combines the desirable properties of the adamantyl cage with a polymerizable vinyl group. The presence of the bromo- functionality on the adamantane core provides an additional site for post-polymerization modification.

Experimental Protocol: Synthesis of N-(3-Bromoadamantan-1-yl)acrylamide

This protocol is adapted from general methods for the synthesis of N-substituted acrylamides from primary amines.[1][2]

Materials:

  • 1-Amino-3-bromoadamantane (derived from 3-Bromoadamantane-1-carboxamide via Hofmann rearrangement or a similar method)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-amino-3-bromoadamantane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(3-Bromoadamantan-1-yl)acrylamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Free Radical Polymerization of N-(3-Bromoadamantan-1-yl)acrylamide

Once synthesized, the N-(3-Bromoadamantan-1-yl)acrylamide monomer can be polymerized using standard free radical polymerization techniques. The resulting polymer will feature pendant 3-bromoadamantyl groups, which are expected to significantly increase the glass transition temperature and thermal stability of the polymer.

Experimental Protocol: Free Radical Polymerization of N-(3-Bromoadamantan-1-yl)acrylamide

This protocol is a general procedure for the free radical polymerization of N-substituted acrylamides.[3][4]

Materials:

  • N-(3-Bromoadamantan-1-yl)acrylamide

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve N-(3-Bromoadamantan-1-yl)acrylamide (e.g., 1 g) and AIBN (1 mol% relative to the monomer) in anhydrous DMF (e.g., 5 mL) in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Application as an Initiator for Controlled Radical Polymerization

The tertiary bromo- group on the adamantane scaffold makes 3-Bromoadamantane-1-carboxamide a promising initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the tertiary alkyl halide of 3-Bromoadamantane-1-carboxamide can efficiently initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. The bulky adamantyl group at the alpha-end of the polymer chain can influence the polymer's properties, and the carboxamide group provides a site for further functionalization or can participate in hydrogen bonding interactions.

Experimental Protocol: ATRP of Styrene Initiated by 3-Bromoadamantane-1-carboxamide

This protocol is adapted from established procedures for the ATRP of styrene using alkyl halide initiators.[5][6][7][8][9]

Materials:

  • Styrene (inhibitor removed)

  • 3-Bromoadamantane-1-carboxamide

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as an internal standard for GC analysis, optional)

  • Toluene

  • Methanol

Procedure:

  • To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add deoxygenated styrene (e.g., 100 equivalents), toluene (e.g., 50% by volume of styrene), and PMDETA (1 equivalent) via syringe.

  • Stir the mixture to form the copper-ligand complex.

  • Add 3-Bromoadamantane-1-carboxamide (1 equivalent) to initiate the polymerization.

  • Place the flask in a preheated oil bath at 90 °C.

  • Take samples periodically to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by GPC.

  • After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.

  • Dilute the mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Application in Post-Polymerization Modification

The bromo- group on 3-Bromoadamantane-1-carboxamide can be utilized to graft the adamantyl moiety onto existing polymers that contain nucleophilic functional groups. This post-polymerization modification strategy is a powerful tool for tailoring the surface properties and bulk characteristics of materials.

Experimental Protocol: Functionalization of Poly(2-hydroxyethyl methacrylate) with 3-Bromoadamantane-1-carboxamide

This protocol is based on general methods for the chemical modification of polymers.[10][11][12][13]

Materials:

  • Poly(2-hydroxyethyl methacrylate) (PHEMA)

  • 3-Bromoadamantane-1-carboxamide

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve PHEMA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add NaH (e.g., 1.5 equivalents per hydroxyl group on PHEMA) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the alkoxide.

  • Add a solution of 3-Bromoadamantane-1-carboxamide (e.g., 1.2 equivalents per hydroxyl group) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 48 hours.

  • Cool the mixture to room temperature and precipitate the functionalized polymer in a large excess of diethyl ether.

  • Purify the polymer by re-precipitation from DMF into diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

  • Confirm the successful grafting by ¹H NMR and FT-IR spectroscopy, looking for the appearance of signals corresponding to the adamantyl group.

Application in Polycondensation Reactions

The bromo- functionality of 3-Bromoadamantane-1-carboxamide allows it to be used as a monomer in polycondensation reactions, such as Friedel-Crafts polymerization, to create highly cross-linked, microporous polymers.

Friedel-Crafts Polymerization

In the presence of a Lewis acid catalyst, the bromo- group can be activated to undergo electrophilic aromatic substitution with aromatic comonomers like biphenyl. The rigid and bulky nature of the adamantane unit leads to the formation of polymers with high thermal stability and permanent porosity, which are of interest for applications in gas storage and separation.

Experimental Protocol: Friedel-Crafts Polymerization of 3-Bromoadamantane-1-carboxamide with Biphenyl

This protocol is adapted from the Friedel-Crafts polymerization of 1-bromoadamantane.[14][15][16][17][18]

Materials:

  • 3-Bromoadamantane-1-carboxamide

  • Biphenyl

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous nitrobenzene

  • Methanol

  • Acetone

Procedure:

  • In a three-neck flask equipped with a condenser and a mechanical stirrer, dissolve 3-Bromoadamantane-1-carboxamide (1 equivalent) and biphenyl (1.5 equivalents) in anhydrous nitrobenzene under a nitrogen atmosphere.

  • Add anhydrous FeCl₃ (2 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to 120 °C and maintain for 24 hours. A precipitate will form as the polymerization proceeds.

  • Cool the mixture to room temperature and add methanol to quench the reaction.

  • Collect the solid polymer by filtration and wash it extensively with methanol and acetone to remove the catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting microporous polymer under vacuum at 100 °C.

  • Characterize the polymer's structure by solid-state ¹³C NMR and FT-IR, and its porosity by nitrogen physisorption (BET analysis).

Characterization of Adamantane-Containing Polymers

A suite of analytical techniques is essential for characterizing the synthesized adamantane-containing polymers:

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure of monomers and polymers.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups present in the molecules.
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity of polymers.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature.

Summary of Applications and Future Outlook

3-Bromoadamantane-1-carboxamide is a highly promising and versatile building block for the synthesis of advanced polymers. Its dual functionality allows for its use as a monomer precursor, a robust initiator for controlled radical polymerizations, a grafting agent for post-polymerization modification, and a monomer in polycondensation reactions. The incorporation of the 3-bromoadamantyl-1-carboxamide moiety is expected to impart enhanced thermal stability, higher glass transition temperatures, and tailored solubility to a wide range of polymers. Further research into the synthesis and polymerization of monomers derived from this compound, as well as its application in creating novel polymer architectures, will undoubtedly lead to new materials with advanced properties for a variety of applications, from high-performance plastics to sophisticated drug delivery systems.

Visualizations

G cluster_0 Application Pathways cluster_1 Polymer Synthesis Methods cluster_2 Resulting Polymers A 3-Bromoadamantane-1-carboxamide B Functional Monomer Synthesis A->B Chemical Modification C Controlled Radical Polymerization Initiator A->C Direct Use D Post-Polymerization Modification A->D Grafting Agent E Polycondensation Monomer A->E Direct Use F Free Radical Polymerization B->F G ATRP C->G H Grafting Reaction D->H I Friedel-Crafts Polymerization E->I J Poly(N-adamantyl acrylamide)s F->J K Polymers with Adamantyl End-Groups G->K L Adamantyl-Grafted Polymers H->L M Microporous Adamantane Networks I->M

Figure 1. Overview of the synthetic applications of 3-Bromoadamantane-1-carboxamide in polymer chemistry.

G cluster_workflow ATRP Workflow start Start setup Prepare Schlenk Flask (CuBr, Styrene, Toluene, PMDETA) start->setup deoxygenate Deoxygenate Mixture setup->deoxygenate initiate Add 3-Bromoadamantane-1-carboxamide deoxygenate->initiate polymerize Heat to 90°C initiate->polymerize monitor Monitor Conversion (GC/GPC) polymerize->monitor quench Cool and Expose to Air monitor->quench Desired Conversion Reached purify Remove Catalyst (Alumina Column) quench->purify precipitate Precipitate in Methanol purify->precipitate dry Dry Polymer Under Vacuum precipitate->dry end Characterize Polymer dry->end

Sources

Method

The Adamantane Anchor: A Technical Guide to 3-Bromoadamantane-1-carboxamide as a Rigid Linker in Supramolecular Chemistry

Introduction: The Significance of Rigidity in Supramolecular Design In the intricate world of supramolecular chemistry, where molecules are designed to self-assemble into complex architectures, the concept of the linker...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigidity in Supramolecular Design

In the intricate world of supramolecular chemistry, where molecules are designed to self-assemble into complex architectures, the concept of the linker is paramount. These molecular bridges dictate the distance, orientation, and flexibility of interacting components. While flexible linkers offer dynamism, rigid linkers provide predictability and structural integrity, making them invaluable for the rational design of functional supramolecular systems. Adamantane, a diamondoid hydrocarbon, stands out as a quintessential rigid scaffold.[1] Its cage-like, strain-free structure provides a robust and sterically defined building block for creating precise molecular architectures.[2] This guide focuses on a particularly promising derivative: 3-bromoadamantane-1-carboxamide, a bifunctional linker poised for significant applications in drug discovery, materials science, and diagnostics.

The introduction of a bromine atom at the 3-position and a carboxamide group at the 1-position of the adamantane core creates a versatile linker with distinct reactive handles. The bromine atom can participate in a variety of coupling reactions, such as Suzuki or Sonogashira cross-couplings, allowing for the attachment of aromatic or acetylenic moieties. Concurrently, the carboxamide group provides a robust hydrogen bonding motif, capable of directing self-assembly or interacting with biological targets. This dual functionality, coupled with the inherent rigidity of the adamantane cage, makes 3-bromoadamantane-1-carboxamide an exceptional tool for the construction of highly ordered supramolecular structures.

Synthesis of 3-Bromoadamantane-1-carboxamide: A Step-by-Step Protocol

The synthesis of 3-bromoadamantane-1-carboxamide is a multi-step process that begins with the commercially available adamantane-1-carboxylic acid. The following protocol details a reliable and scalable laboratory procedure.

Part 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid

The initial step involves the bromination of adamantane-1-carboxylic acid. This reaction proceeds via an electrophilic substitution mechanism at one of the tertiary bridgehead positions of the adamantane cage.

Materials:

  • Adamantane-1-carboxylic acid

  • Liquid bromine (Br₂)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dry carbon disulfide (CS₂) or other suitable inert solvent

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Protocol:

  • In a well-ventilated fume hood, dissolve adamantane-1-carboxylic acid (1 equivalent) in dry carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum trichloride (1.1 equivalents).

  • To the cooled and stirred suspension, add liquid bromine (1.2 equivalents) dropwise. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and a saturated solution of sodium bisulfite to quench the excess bromine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1-adamantanecarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white crystalline solid.

Parameter Value Reference
Molecular FormulaC₁₁H₁₅BrO₂[3]
Molecular Weight259.14 g/mol [3]
Melting Point146-150 °C[4]
AppearanceWhite to off-white solid[4]
Part 2: Amide Formation to Yield 3-Bromoadamantane-1-carboxamide

The conversion of the carboxylic acid to the corresponding primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Materials:

  • 3-Bromo-1-adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) solution (concentrated) or Ammonia gas

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Protocol:

  • Suspend 3-bromo-1-adamantanecarboxylic acid (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in a fresh portion of dry dichloromethane and cool it in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (excess) to the stirred solution of the acid chloride. Alternatively, ammonia gas can be bubbled through the solution.

  • Stir the reaction mixture vigorously for 1-2 hours at 0°C.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-bromoadamantane-1-carboxamide can be purified by column chromatography on silica gel or by recrystallization to yield a pure white solid.

Synthesis Workflow

G cluster_0 Part 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid cluster_1 Part 2: Amide Formation A Adamantane-1-carboxylic acid B Bromination (Br₂, AlCl₃) A->B C 3-Bromo-1-adamantanecarboxylic acid B->C D 3-Bromo-1-adamantanecarboxylic acid E Activation (SOCl₂ or (COCl)₂) D->E F Acyl Chloride Intermediate E->F G Ammonolysis (NH₄OH or NH₃) F->G H 3-Bromoadamantane-1-carboxamide G->H

Caption: Synthetic pathway for 3-bromoadamantane-1-carboxamide.

Applications in Supramolecular Chemistry

The unique structural features of 3-bromoadamantane-1-carboxamide make it a powerful building block for a variety of supramolecular applications.

Host-Guest Chemistry

The adamantane core is a well-known guest for cyclodextrin hosts, forming stable inclusion complexes.[5] The 3-bromoadamantane-1-carboxamide can be utilized to create sophisticated host-guest systems with potential applications in drug delivery and sensing. For instance, a therapeutic agent could be attached to the bromine position, and the carboxamide could provide a secondary interaction site or improve solubility.

Hypothetical Host-Guest System

G cluster_0 Host-Guest Complex Host β-Cyclodextrin Guest 3-Bromoadamantane- 1-carboxamide Host->Guest Inclusion

Caption: Inclusion of 3-bromoadamantane-1-carboxamide within a cyclodextrin host.

Crystal Engineering and Self-Assembly

The carboxamide group is a reliable hydrogen-bonding motif that can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks.[1] The rigidity of the adamantane core ensures that the hydrogen bonding vectors are precisely oriented, leading to the formation of robust and well-defined crystalline materials. The bromine atom can be used to introduce further functionality or to tune the packing of the crystal lattice through halogen bonding interactions.

Potential Self-Assembly Motif

Caption: Hydrogen-bonded network of 3-bromoadamantane-1-carboxamide.

Development of Rigid Linkers for Functional Molecules

3-Bromoadamantane-1-carboxamide can serve as a rigid linker to connect two or more functional units, such as chromophores, redox-active species, or pharmacophores. The well-defined distance and orientation imposed by the adamantane scaffold can facilitate efficient energy or electron transfer between appended moieties or can be used to create multivalent ligands for enhanced binding to biological targets.

Workflow for Linker Application

G A Functional Molecule 1 (e.g., Fluorophore) D Coupling Reaction 1 (e.g., at Bromine) A->D B Functional Molecule 2 (e.g., Quencher) E Coupling Reaction 2 (e.g., at Amide) B->E C 3-Bromoadamantane- 1-carboxamide Linker C->D C->E F Rigidly Linked Functional System D->F E->F

Caption: Application of the linker in constructing a functional system.

Characterization Techniques

The synthesis and resulting supramolecular structures can be characterized by a suite of analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity of the synthesized compounds.
Mass Spectrometry (MS) To determine the molecular weight of the products.
Infrared (IR) Spectroscopy To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the molecule and its packing in the solid state.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal stability of the compounds.
Scanning Tunneling Microscopy (STM) To visualize the self-assembled monolayers on surfaces.

Conclusion and Future Outlook

3-Bromoadamantane-1-carboxamide represents a highly promising and versatile building block for the construction of advanced supramolecular systems. Its inherent rigidity, coupled with its orthogonal functionality, provides chemists with a powerful tool for the rational design of complex molecular architectures. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the full potential of this adamantane-based linker. Future research in this area will likely focus on the development of novel materials with tailored optical, electronic, and biological properties, all enabled by the predictable and robust nature of the adamantane scaffold. The "adamantane anchor" is set to secure a firm position in the ever-expanding toolbox of supramolecular chemistry.

References

  • Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design.

  • Crystal engineering using functionalized adamantane. arXiv.

  • Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. ACS Publications.

  • Method for synthesizing 3-amino-1-adamantanol. Google Patents.

  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm.

  • Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung.

  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. PMC.

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC.

  • Application Notes and Protocols: Adamantane-1,4-diol as a Rigid Linker for PROTAC Development. Benchchem.

  • 3-Bromoadamantane-1-carboxylic acid | CAS 21816-08-0 | SCBT. Santa Cruz Biotechnology.

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Request PDF.

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.

  • Amide formation from carboxylic acid derivatives. Khan Academy.

  • Host–guest chemistry. Wikipedia.

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses.

  • 21816-08-0|3-Bromoadamantane-1-carboxylic acid|BLD Pharm. BLD Pharm.

  • Supramolecular Chemistry-Concepts and Applications. ResearchGate.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.

  • 3-Bromoadamantane-1-carboxylic acid 97 21816-08-0. Sigma-Aldrich.

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems. CentAUR.

  • Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Benchchem.

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.

  • First π-linker featuring mercapto and isocyano anchoring groups within the same molecule: synthesis, heterobimetallic complexation and self-assembly on Au(111). Chemical Science.

  • 3-Bromoadamantane-1-carboxylic acid. S.W.ChemiLab.

  • Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. Request PDF.

  • Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. MDPI.

  • 1-Bromoadamantane. PMC.

  • Preparation method of 1-bromoadamantane. Google Patents.

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. MDPI.

  • Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. Dialnet.

  • Supramolecular Chemistry: Host–Guest Molecular Complexes. MDPI.

  • Phosphaadamantanes as Ligands for Palladium Catalyzed Cross-Coupling Chemistry: Library Synthesis, Characterization, and Screening in the Suzuki Coupling of Alkyl Halides and Tosylates Containing β-Hydrogens with Boronic Acids and Alkylboranes. Organic Chemistry Portal.

  • Host-Guest Chemistry in Supramolecular Theranostics. PMC.

  • Host-Guest Chemistry in the Gas-Phase and at the Gas-Solid Interface - Fundamental-Aspects and Practical Applications. ResearchGate.

  • An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromoadamantane. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromoadamantane-1-carboxamide Synthesis

Status: Operational Ticket ID: BROM-ADAM-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 3-Bromoadamantane-1-carboxamide Executive Summary & Mechanistic Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BROM-ADAM-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 3-Bromoadamantane-1-carboxamide

Executive Summary & Mechanistic Overview

The synthesis of 3-Bromoadamantane-1-carboxamide is a critical workflow, often serving as a precursor for 3-amino-1-adamantanol (a key intermediate for DPP-IV inhibitors like Vildagliptin) or 1-cyanoadamantane derivatives.

The most robust synthetic route involves a two-step sequence starting from Adamantane-1-carboxylic acid . Direct bromination of the amide is generally avoided due to N-bromination side reactions and solubility challenges.

The Optimized Pathway
  • Regioselective Bromination: Electrophilic substitution of Adamantane-1-carboxylic acid to 3-Bromoadamantane-1-carboxylic acid.

  • Amidation: Activation of the carboxyl group (via Thionyl Chloride or Mixed Anhydride) followed by ammonolysis.

ReactionPathway Start Adamantane-1- carboxylic Acid Step1 Bromination (Br2, AlCl3) Start->Step1 Electrophilic Subs. Inter 3-Bromoadamantane- 1-carboxylic Acid Step1->Inter ~85-90% Yield Step2 Activation (SOCl2 or EtOCOCl) Inter->Step2 Acyl Chloride Formation Active Activated Intermediate Step2->Active Step3 Ammonolysis (NH3/NH4OH) Active->Step3 End 3-Bromoadamantane- 1-carboxamide Step3->End >90% Yield

Figure 1: Optimized synthetic workflow. The bromination step is the kinetic bottleneck, while the amidation step is the thermodynamic yield determinant.

Module 1: Bromination (The Critical Bottleneck)

Objective: Synthesize 3-Bromoadamantane-1-carboxylic acid with minimal di-bromo impurities.

The Protocol (Lewis Acid Catalysis)
  • Reagents: Adamantane-1-carboxylic acid (1.0 eq), Bromine (

    
    , 3.0 eq), Aluminum Chloride (
    
    
    
    , 0.5 eq).
  • Solvent: Neat (preferred) or chlorinated solvent (

    
     or 
    
    
    
    ).

Step-by-Step:

  • Setup: Use a dried round-bottom flask with a reflux condenser and a trap for HBr gas.

  • Addition: Mix Adamantane-1-carboxylic acid and dry

    
    . Add 
    
    
    
    dropwise at 0°C.
  • Reaction: Slowly warm to room temperature, then heat to 40–50°C for 4–6 hours.

    • Expert Note: Do not exceed 60°C. Higher temperatures promote thermodynamic equilibration to poly-brominated species (3,5-dibromo).

  • Quench: Pour mixture onto crushed ice/sodium metabisulfite (

    
    ) to destroy excess bromine.
    
  • Isolation: Filter the precipitate. Recrystallize from Methanol/Water or Cyclohexane.

Troubleshooting Bromination
SymptomProbable CauseCorrective Action
Product is Red/Brown Trapped

or Iron contamination.
Wash solid with saturated

(aq). Ensure glass-lined or Teflon-coated stir bars (avoid exposed metal).
Low Yield (<50%) Incomplete conversion (Mono-bromo is slow).Increase reaction time or slightly increase

loading (up to 0.8 eq).
Di-bromo Impurity Temperature too high (>60°C) or reaction too long.Strictly control temp at 40°C. Monitor via TLC (stain with KMnO4).

Module 2: Amidation (Yield Preservation)

Objective: Convert the acid to the amide without hydrolysis.

Method A: Thionyl Chloride (Robust/Scale-up)
  • Reagents: 3-Bromo-acid,

    
     (excess), 
    
    
    
    (30% aq) or
    
    
    (gas).
  • Protocol:

    • Reflux 3-Bromo-acid in neat

      
       (or with cat. DMF in DCM) for 2 hours.
      
    • Evaporate excess

      
      completely (use toluene azeotrope).
      
    • Dissolve residue in dry THF.

    • Cool to 0°C and bubble

      
       gas OR add dropwise to cold concentrated 
      
      
      
      .
    • Yield Target: 90–95%.

Method B: Mixed Anhydride (Mild/Lab-scale)
  • Reagents: Ethyl Chloroformate, Triethylamine (TEA), THF.[1]

  • Protocol:

    • Dissolve 3-Bromo-acid in THF at -10°C.

    • Add TEA (1.2 eq) followed by Ethyl Chloroformate (1.1 eq). Stir 30 mins (White precipitate of TEA·HCl forms).

    • Add

      
       (aq) or ammonia solution. Warm to RT.
      
    • Evaporate THF; product precipitates.[1]

Troubleshooting Amidation
SymptomProbable CauseCorrective Action
Sticky Gum/Oil Residual

reacting with ammonia.
Ensure complete removal of

using toluene azeotrope before adding ammonia.
Hydrolysis (Acid Reversion) Wet solvents during activation.Use anhydrous THF/DCM. Ensure the Acid Chloride formation is complete before ammonia addition.
Low Solubility Product crystallizes too fast, trapping impurities.Use a co-solvent (THF/Water) during the quench to keep the product in suspension rather than crashing out as a gum.

Diagnostic Logic Tree

Use this flow to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Yield of 3-Bromoadamantane-1-carboxamide Check1 Check TLC/NMR of Precursor (Bromo-Acid) Start->Check1 PurityIssue Impure Precursor (Di-bromo or Unreacted) Check1->PurityIssue <95% Purity Activation Activation Method? Check1->Activation >95% Purity Action1 Recrystallize Acid (Cyclohexane) PurityIssue->Action1 PathSOCl2 SOCl2 Route Activation->PathSOCl2 PathMixed Mixed Anhydride Activation->PathMixed CheckSOCl2 Did you azeotrope excess SOCl2? PathSOCl2->CheckSOCl2 CheckMixed Temperature Control? PathMixed->CheckMixed ActionSOCl2 Residual SOCl2 hydrolyzes to HCl, killing amine. Use Toluene chase. CheckSOCl2->ActionSOCl2 No/Unsure ActionMixed Must be <0°C to prevent anhydride decomposition. CheckMixed->ActionMixed >0°C

Figure 2: Diagnostic logic for yield loss. Most failures occur due to impure starting material or moisture ingress during the activation step.

Frequently Asked Questions (FAQs)

Q: Can I brominate the amide directly to save a step? A: It is not recommended . Direct bromination of adamantane-1-carboxamide often leads to N-bromo species or complex mixtures due to the electron-withdrawing nature of the amide group affecting the bridgehead reactivity. The Acid


 Bromo-Acid 

Amide route is thermodynamically superior.

Q: Why is my final product turning yellow upon storage? A: This indicates trace free bromine or phenol-like impurities. Recrystallize the final amide from Ethyl Acetate/Hexane or Methanol . Ensure the intermediate acid was washed thoroughly with sodium metabisulfite.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride (with catalytic DMF) is milder and produces gaseous byproducts (


) that are easier to remove than 

, reducing the risk of "sticky solids" during the ammonia addition.

Q: What is the melting point for validation? A:

  • 3-Bromoadamantane-1-carboxylic acid: 145–147°C [1].[2]

  • 3-Bromoadamantane-1-carboxamide: ~188-190°C (varies slightly by solvent).

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem. Link

  • Villhauer, E. B., et al. (2003).[4][5][6][7] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[6][7] Journal of Medicinal Chemistry, 46(13), 2774–2789.[5][6][7] Link

  • Glenmark Pharmaceuticals S.A. (2006).[1] International Patent WO2006/90244 A1. "Process for the preparation of Vildagliptin." (Describes the Mixed Anhydride Method). Link

  • Fisher Scientific. (n.d.). Amide Synthesis - Synthetic Methods. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Bromoadamantane-1-carboxamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Bromoadamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who ma...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Bromoadamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Part 1: Foundational Knowledge - Understanding the Solubility Challenge

This section addresses the fundamental physicochemical properties of 3-Bromoadamantane-1-carboxamide that govern its behavior in aqueous media.

Q1: What are the key structural features of 3-Bromoadamantane-1-carboxamide that dictate its solubility?

A: The solubility of 3-Bromoadamantane-1-carboxamide is dictated by a conflict between two distinct parts of its molecular structure:

  • The Adamantane Cage: The core of the molecule is a tricyclic hydrocarbon cage, which is rigid, bulky, and highly nonpolar (lipophilic).[1][2] This structure is responsible for its characteristically low affinity for water, as it cannot form favorable interactions with polar water molecules.[1][3]

  • The Carboxamide Group (-CONH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen and nitrogen lone pair).[4][5] This group actively seeks to interact with water, which typically enhances aqueous solubility.

The result is a molecule with poor water solubility, as the overwhelmingly large, nonpolar surface area of the adamantane cage dominates the solubilizing effect of the single carboxamide group.

Q2: Is there a predicted or experimental solubility value for this compound in water?

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides direct answers and validated protocols for common solubility issues encountered in the lab.

Q3: I've added 3-Bromoadamantane-1-carboxamide to my aqueous buffer, but it remains a solid or forms a suspension. What is the most direct method to achieve dissolution?

A: The most common and direct approach for solubilizing highly lipophilic compounds for in-vitro assays is the use of a water-miscible organic co-solvent to create a high-concentration stock solution, which is then diluted into your aqueous medium.[6][7] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent for this purpose.

Causality: A co-solvent like DMSO can dissolve nonpolar compounds. When a small volume of this stock solution is added to a larger volume of aqueous buffer with vigorous mixing, the DMSO disperses rapidly, leaving the drug molecules finely distributed in the aqueous phase, often resulting in a clear solution.[6] The key is to avoid precipitation by ensuring rapid dispersion.

Protocol 1: Utilizing a Co-solvent System (DMSO)

This protocol describes the standard method for preparing a working solution of a poorly soluble compound.

Materials:

  • 3-Bromoadamantane-1-carboxamide

  • 100% DMSO (Anhydrous or cell-culture grade)

  • Target aqueous medium (e.g., water, PBS, cell culture media)

  • Vortex mixer or sonicator

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO. A common starting concentration is 10-50 mM. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Working Solution Preparation: Add the DMSO stock solution dropwise to your target aqueous medium while vigorously vortexing or sonicating.[6] Crucially, add the stock to the buffer, not the other way around. This ensures rapid dilution and minimizes localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Keep the final concentration of the co-solvent in your working solution as low as possible, ideally below 1%, to avoid artifacts or toxicity in biological assays.[6]

  • Usage: Prepare the final diluted solution immediately before use. Hydrophobic compounds can precipitate from aqueous solutions over time, even with a co-solvent.[6]

CoSolvent_Workflow cluster_prep Preparation cluster_dilution Dilution A Weigh Compound B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D High-Concentration Stock Solution C->D F Add Stock to Buffer while Vortexing D->F E Target Aqueous Buffer E->F G Final Working Solution (Use Immediately) F->G

Caption: Workflow for preparing a solution using a co-solvent.

Q4: My compound precipitates from the co-solvent mixture after a short time or upon dilution. How can I create a more stable solution?

A: If precipitation occurs even with a co-solvent, this indicates the solution is thermodynamically unstable. A highly effective strategy for adamantane derivatives is complexation with cyclodextrins.[8]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic interior cavity.[9] The nonpolar adamantane cage of your compound can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[8][9] This complex presents a hydrophilic exterior to the water, dramatically increasing the compound's apparent solubility and stability in solution.[10] β-cyclodextrin is commonly used for complexing with adamantane derivatives.[9][11]

Protocol 2: Solubility Enhancement with β-Cyclodextrin

This protocol provides a method for preparing an inclusion complex to improve aqueous solubility.

Materials:

  • 3-Bromoadamantane-1-carboxamide

  • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Aqueous buffer (e.g., water, PBS)

  • Stir plate and magnetic stir bar

  • Sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve β-cyclodextrin in the desired aqueous buffer. The amount should be in molar excess (e.g., 2-10 equivalents) relative to the adamantane compound. Stir until a clear solution is formed.

  • Add Adamantane Derivative: Slowly add the powdered 3-Bromoadamantane-1-carboxamide to the stirring cyclodextrin solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.[9] Periodic sonication can also facilitate the process.

  • Clarify Solution: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate contains the soluble adamantane-cyclodextrin complex.

  • Quantification: It is highly recommended to determine the final concentration of your compound in the solution using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the extent of solubility enhancement.

Cyclodextrin_Mechanism cluster_complex Final State: Enhanced Solubility Adamantane 3-Bromoadamantane-1-carboxamide (Hydrophobic) Complex Soluble Inclusion Complex Adamantane->Complex Encapsulation Cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Water Water (Polar Solvent)

Caption: Encapsulation by cyclodextrin improves solubility.

Q5: Can I use pH adjustment to improve solubility? What are the risks?

A: While pH adjustment is a powerful tool for ionizable compounds, it is generally not recommended as a primary strategy for 3-Bromoadamantane-1-carboxamide due to chemical stability concerns.

Causality: The amide bond, while relatively stable at neutral pH, can undergo hydrolysis to form a carboxylic acid and an amine under strongly acidic or basic conditions.[4] This would chemically alter your compound. While the resulting carboxylate (at high pH) would be more soluble, it would no longer be the compound of interest. Therefore, any attempt to force solubility with extreme pH risks sample degradation.

pH RangeExpected Effect on SolubilityRisk of DegradationRecommendation
Acidic (pH < 4) Minimal to no increase in solubility.High: Risk of acid-catalyzed hydrolysis to 3-bromoadamantane-1-carboxylic acid and ammonia.[4]Not Recommended
Neutral (pH 6-8) Baseline low solubility.Low: The amide bond is most stable in this range.Optimal for maintaining chemical integrity. Use co-solvents or cyclodextrins.
Basic (pH > 10) Potential for increased solubility if hydrolysis occurs.High: Risk of base-catalyzed hydrolysis.[4]Not Recommended

Part 3: Advanced Strategies & Safety

Q6: What other methods can be explored if co-solvents and cyclodextrins are not suitable for my application?

A: For advanced formulation development, particularly for in-vivo studies, other techniques can be considered. These typically require specialized equipment and expertise:

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (like PEG or PVP).[6][12][13] When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[12]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12][14][15]

Q7: What are the primary safety hazards and handling precautions for 3-Bromoadamantane-1-carboxamide and its precursors?

A: Based on safety data for the closely related precursor, 3-Bromoadamantane-1-carboxylic acid, the compound should be handled as a potential irritant.[16][17][18]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[17] When handling the powder outside of a chemical fume hood, a dust mask (e.g., N95) is recommended to avoid inhalation.[16]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[17][18] Avoid breathing dust. Wash hands thoroughly after handling.[18]

References

  • BenchChem. (2025).
  • MDPI. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. [Link]

  • PubMed. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. National Center for Biotechnology Information. [Link]

  • PMC. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. [Link]

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  • ResearchGate. (2015). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. [Link]

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  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Solubility of Things. (n.d.). Adamantane. [Link]

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  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • BenchChem. (2025). Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide.

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Troubleshooting

Technical Support Center: Amide Group Stability During Bromination

Welcome to the technical support center for resolving challenges in synthetic chemistry. This guide is dedicated to a common yet often frustrating issue encountered by researchers in organic synthesis and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in synthetic chemistry. This guide is dedicated to a common yet often frustrating issue encountered by researchers in organic synthesis and drug development: the unintended hydrolysis of amide groups during bromination reactions. Our goal is to provide you with the expert insights and validated protocols necessary to diagnose the root cause of this side reaction and implement effective solutions to preserve the integrity of your amide-containing molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding amide hydrolysis during bromination.

Q1: I'm observing significant amide cleavage during my bromination reaction. What is the underlying chemical mechanism causing this?

A: The primary culprit is typically in-situ acid generation, which catalyzes the hydrolysis of the amide bond. Many bromination reactions, especially electrophilic aromatic substitutions using reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS), produce hydrogen bromide (HBr) as a byproduct.

Under these acidic conditions, the amide carbonyl oxygen is protonated.[1] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by any water present in the reaction mixture.[1][2] The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-N bond, yielding a carboxylic acid and an amine (or ammonia).[1][3] Because the resulting amine is protonated by the acid, this process is generally not reversible under these conditions.[2]

Q2: My protocol uses N-Bromosuccinimide (NBS), which is supposed to be milder than Br₂. Why am I still getting hydrolysis?

A: While NBS is often preferred for its ease of handling and selectivity, it can still lead to amide hydrolysis for several reasons:

  • Acid Generation: The reaction of NBS can still produce trace amounts of HBr, which can initiate the catalytic hydrolysis cycle described in Q1.

  • Water Content: NBS must be used under strictly anhydrous conditions. The presence of water, even in trace amounts from solvents or glassware, provides the necessary nucleophile for hydrolysis.[4][5] Commercial NBS can also absorb moisture over time.

  • Reaction Temperature: Higher temperatures or prolonged reaction times, often used to drive brominations to completion, will also accelerate the rate of amide hydrolysis.

  • Radical Initiators: While radical initiators like AIBN or benzoyl peroxide are used for allylic or benzylic brominations, the heat required for their decomposition can also promote hydrolysis.[6]

Q3: How can I modify my existing NBS bromination protocol to prevent amide cleavage?

A: Several straightforward modifications can significantly suppress hydrolysis:

  • Ensure Anhydrous Conditions: Dry your solvents using appropriate drying agents and flame-dry your glassware before use. Use freshly recrystallized NBS, as impurities or absorbed water in older batches can be problematic.[4]

  • Add an Acid Scavenger: Incorporate a non-nucleophilic base to neutralize any HBr generated. Barium carbonate (BaCO₃) or calcium carbonate (CaCO₃) are excellent choices as they are solids that are easy to remove and do not interfere with radical reactions.[5] For non-radical reactions, hindered amine bases like 2,6-lutidine or pyridine can also be effective.

  • Control the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider initiating radical reactions with UV light at a lower temperature instead of heat.

  • Purify the Reagent: If you suspect your NBS is old, it can be purified by recrystallization from hot water to remove succinimide and other impurities.[4] Ensure the recrystallized NBS is thoroughly dried before use.

Q4: Are there alternative brominating agents that are inherently safer for amide-containing substrates?

A: Yes, several alternatives can offer better compatibility. The choice depends on the specific type of bromination you are performing (e.g., aromatic, allylic, alpha-bromination).

  • Pyridinium Hydrobromide Perbromide (PHPB): A solid, stable source of bromine that is often used for the alpha-bromination of ketones under milder, acidic conditions.[6] Its controlled release of bromine can be beneficial.

  • Tetrabutylammonium Tribromide (TBABr₃): Another solid reagent that is easy to handle and provides a controlled source of bromine, often leading to cleaner reactions with fewer acid-related side products.

  • Copper(II) Bromide (CuBr₂): This reagent is particularly useful for the alpha-bromination of carbonyl compounds and can sometimes offer different selectivity compared to radical-based methods.

  • Bromide-Bromate Solutions: An eco-friendly alternative where reactive bromine species are generated in situ from bromide and bromate salts upon acidification.[7] This method allows for precise control over the amount of active brominating agent.

Q5: Should I consider protecting the amide group? If so, what are the best protecting groups for this purpose?

A: Protecting the amide is an excellent strategy, especially for complex syntheses where other methods fail. A good protecting group for an amine or amide should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[8]

For amides, the most common strategy is to protect the N-H bond (for primary and secondary amides). Carbamates are the most popular choice.[9]

  • tert-Butyloxycarbonyl (Boc): Installed using Boc-anhydride. It is very stable to a wide range of conditions but is readily removed with strong acid (e.g., trifluoroacetic acid, TFA).[9][10] This makes it a good choice if your bromination is performed under neutral or basic conditions.

  • Carbobenzyloxy (Cbz): Installed using Cbz-Cl. It is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis.[9][10] This offers an orthogonal deprotection strategy to the Boc group.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is removed by a base, typically piperidine in DMF.[10]

Troubleshooting Guide

Use this guide to systematically diagnose and resolve issues with amide hydrolysis in your bromination reactions.

Visual Troubleshooting Workflow

This decision tree outlines a logical progression of steps to identify and solve the problem.

TroubleshootingWorkflow start Problem: Amide Hydrolysis Observed During Bromination check_conditions Step 1: Review Reaction Conditions start->check_conditions is_anhydrous Are conditions strictly anhydrous? check_conditions->is_anhydrous add_scavenger Step 2: Add an Acid Scavenger (e.g., CaCO₃) is_anhydrous->add_scavenger No is_anhydrous->add_scavenger Yes (Proceed to next step) lower_temp Step 3: Lower Reaction Temperature add_scavenger->lower_temp change_reagent Step 4: Change Brominating Agent (e.g., TBABr₃, CuBr₂) lower_temp->change_reagent protect_amide Step 5: Use an Amide Protecting Group (e.g., Boc, Cbz) change_reagent->protect_amide success Problem Resolved protect_amide->success

Caption: A step-by-step decision tree for troubleshooting amide hydrolysis.

Data & Reagent Comparison
Table 1: Comparison of Common Brominating Agents
ReagentCommon UseProsCons Regarding Amide Stability
Br₂ Aromatic BrominationHighly reactive, inexpensive.Generates 1 eq. of HBr; high risk of acid-catalyzed hydrolysis.
NBS Allylic/Benzylic, AromaticSolid, easier to handle than Br₂.[11]Can generate HBr; requires strictly anhydrous conditions to prevent hydrolysis.[4][5]
TBABr₃ Aromatic, α-BrominationSolid, mild, controlled Br₂ release.Less reactive than Br₂; may require higher temperatures or longer times.
CuBr₂ α-BrominationNon-radical pathway, often mild.Stoichiometric use of copper; substrate-dependent efficacy.
PHPB α-BrominationSolid, stable, mild.Primarily for α-position to carbonyls.[6]
Table 2: Selection of Amide Protecting Groups
Protecting GroupAbbreviationProtection ReagentKey StabilityDeprotection Conditions
tert-Butyloxycarbonyl BocBoc₂O, baseBase, HydrogenolysisStrong Acid (TFA, HCl)[10]
Carbobenzyloxy CbzCbz-Cl, baseAcid, BaseH₂, Pd/C (Hydrogenolysis)[10]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, baseAcid, HydrogenolysisBase (Piperidine)[10]
Experimental Protocols

The following are generalized protocols. Always adapt them to the specific stoichiometry and solubility of your substrate.

Protocol 1: NBS Bromination with an Acid Scavenger

This protocol is designed for the bromination of an activated aromatic ring containing a secondary amide.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the amide substrate (1.0 eq) and anhydrous calcium carbonate (CaCO₃, 2.0 eq).

  • Dissolution: Add anhydrous acetonitrile (or another suitable dry solvent) to dissolve the substrate under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the CaCO₃ and succinimide byproduct. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Protection using Boc Anhydride

This protocol details the protection of a primary or secondary amide N-H bond.

  • Preparation: To a round-bottom flask, add the amide substrate (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and a suitable solvent (e.g., THF, Dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq) and stir for 5 minutes.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of the reaction solvent dropwise.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the N-Boc protected amide by column chromatography.

Visual Diagram: Amide Protection Strategy

ProtectionStrategy cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Amide Substrate with Amide Boc_Amide N-Boc Protected Amide Amide->Boc_Amide Boc₂O, DMAP Brominated_Boc_Amide Brominated N-Boc Amide Boc_Amide->Brominated_Boc_Amide NBS, ACN Final_Product Final Brominated Amide Brominated_Boc_Amide->Final_Product TFA, DCM

Caption: Workflow for a protection-bromination-deprotection sequence.

References
  • Wikipedia. N-Bromosuccinimide. [Link]

  • N-Bromosuccinimide. (2019-07-06). [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Wikipedia. Protecting group. [Link]

  • Quora. What is the mechanism of bromination of an amide group?. (2023-04-07). [Link]

  • YouTube. mechanism of amide hydrolysis. (2019-01-15). [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Allen Institute. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Royal Society of Chemistry. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]

  • Slideshare. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. [Link]

  • ResearchGate. Treatment of Olefinic Amides with NBS in Water: Synthesis of Monobromo- and Multibromobenzoxazines. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]

  • IntechOpen. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025-08-08). [Link]

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019-06-04). [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • NCERT. Amines. [Link]

  • ResearchGate. I need a weak acid instead of H2SO4 to use it in esterfication to protect an amide linkage from hydrolysis?. (2022-06-11). [Link]

  • YouTube. Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. (2025-11-30). [Link]

  • Reddit. Trouble with NBS bromination. (2019-09-12). [Link]

  • YouTube. 20.12 Synthesis and Reactions of Amides. (2018-09-21). [Link]

  • Journal of the American Chemical Society. Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. (2016-09-29). [Link]

  • Organic Chemistry Portal. Primary amide synthesis by amide cleavage. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015-11-05). [Link]

  • ResearchGate. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • Reddit. Why do amide groups not gain or lose protons with a change in pH?. (2021-07-20). [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019-12-18). [Link]

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Reference Data & Comparative Studies

Validation

The Adamantane Moiety as a Lipophilicity Enhancer: A Comparative Guide to LogP Values and Their Implications in Drug Discovery

Introduction: The Strategic Role of Lipophilicity in Medicinal Chemistry In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Lipophilicity in Medicinal Chemistry

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] It governs a multitude of processes including absorption, distribution, metabolism, and excretion (ADME).[2] A well-tuned lipophilicity is often the key to unlocking a compound's therapeutic potential, enabling it to traverse biological membranes and reach its target. The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a powerful tool for medicinal chemists to strategically modulate lipophilicity.[3][4] Often dubbed a "lipophilic bullet," the incorporation of an adamantane cage into a drug candidate can significantly enhance its lipophilic character, thereby improving its drug-like properties.[1][2]

This guide provides a comprehensive comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (logP), of various adamantane derivatives. We will delve into experimental data, explore the structure-lipophilicity relationships that govern these values, and provide a detailed protocol for their determination. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of novel therapeutics.

Comparative Analysis of LogP Values for Adamantane Derivatives

The introduction of an adamantane moiety into a molecular structure is a well-established strategy to augment its lipophilicity.[2] This effect is quantifiable through the partition coefficient (logP), which measures the equilibrium distribution of a compound between an aqueous and an organic phase (typically octan-1-ol and water). A higher logP value signifies greater lipophilicity.[5] The adamantane cage itself is highly lipophilic, and its incorporation can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[3][4]

The following table summarizes the experimental and calculated logP values for several prominent adamantane-containing drugs, showcasing the impact of the adamantane core and its substituents on overall lipophilicity.

CompoundStructureTherapeutic ClassExperimental logPCalculated logP (cLogP)Reference(s)
AdamantaneC10H16Parent Hydrocarbon2.882.55[3]
Amantadine1-aminoadamantaneAntiviral, Antiparkinsonian2.442.4[2][6][7]
Rimantadine1-(1-aminoethyl)adamantaneAntiviral3.6 (Calculated)3.6[2]
Memantine1-amino-3,5-dimethyladamantaneNMDA Receptor Antagonist3.283.3[2][8]
AdapaleneRetinoidAcne Treatment8.04-[2]
VildagliptinDPP-4 InhibitorAntidiabetic-1.12[2]
SaxagliptinDPP-4 InhibitorAntidiabetic-1.4[2][9]
TromantadineAntiviralAntiviral2.03-[2]

Key Observations:

  • The Adamantane Core: The parent hydrocarbon, adamantane, possesses a significant logP, highlighting its inherent lipophilicity.

  • Influence of Substituents: The introduction of functional groups to the adamantane cage significantly modulates the logP.

    • The primary amine in Amantadine slightly reduces the lipophilicity compared to the parent adamantane.

    • The addition of a methyl group in Rimantadine compared to amantadine increases the logP, demonstrating the lipophilic contribution of even small alkyl groups.[6]

    • Memantine , with two methyl groups, exhibits a higher logP than amantadine, further emphasizing this trend.[2]

    • Adapalene showcases a very high logP due to the combination of the adamantyl group with a larger, aromatic system.[2]

    • Conversely, the incorporation of more polar functional groups, as seen in the calculated logP values for the dipeptidyl peptidase-4 (DPP-4) inhibitors Vildagliptin and Saxagliptin , results in lower lipophilicity.[2]

Structure-Lipophilicity Relationships of Adamantane Derivatives

The lipophilicity of adamantane derivatives is not solely dictated by the presence of the cage structure but is a nuanced interplay of its three-dimensional shape and the nature of its substituents.[1] The rigid and bulky nature of the adamantane group can also sterically shield adjacent functional groups from metabolic degradation, which is another significant advantage in drug design.[2][10]

The following diagram illustrates the general principles of how substitutions on the adamantane ring affect the overall lipophilicity of the molecule.

Shake_Flask_Protocol start Start prep_phases 1. Prepare Mutually Saturated n-Octanol and Aqueous Buffer start->prep_phases prep_solution 2. Prepare Test Compound Solution in n-Octanol prep_phases->prep_solution partitioning 3. Mix and Shake Phases to Equilibrium prep_solution->partitioning separation 4. Centrifuge for Phase Separation partitioning->separation quantification 5. Quantify Compound in Each Phase (e.g., HPLC) separation->quantification calculation 6. Calculate LogP quantification->calculation end End calculation->end

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromoadamantane-1-carboxamide

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromoadamantane-1-carboxamide , a critical intermediate in the synthesis of dipeptidyl peptidase-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromoadamantane-1-carboxamide , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral agents. Unlike flexible aliphatic amides, the rigid adamantane cage imposes unique stereoelectronic constraints—specifically Bredt’s Rule —which inhibits standard McLafferty rearrangements.

This document objectively compares the 3-bromo derivative against its non-halogenated parent (1-adamantanecarboxamide) and metabolic analogs (3-hydroxy), providing researchers with diagnostic isotopic signatures and mechanistic pathways for structural validation.

Structural Context & Isotopic Signatures[1][2]

Chemical Identity[3]
  • Compound: 3-Bromoadamantane-1-carboxamide

  • Formula: C₁₁H₁₆BrNO

  • Exact Mass: 257.04 (for ⁷⁹Br), 259.04 (for ⁸¹Br)

  • Core Scaffold: Tricyclo[3.3.1.1^{3,7}]decane (Adamantane)

The Bromine Doublet (Primary Diagnostic)

The most immediate identifier in the mass spectrum is the isotopic abundance of Bromine. Unlike the parent carboxamide, the 3-bromo derivative exhibits a characteristic 1:1 doublet for the molecular ion


.
  • ⁷⁹Br (50.7%): Peak at m/z 257

  • ⁸¹Br (49.3%): Peak at m/z 259

Expert Insight: In Electrospray Ionization (ESI+), this doublet appears at m/z 258/260 (


). Any deviation from a near-equal intensity ratio suggests interference from matrix ions or co-eluting impurities (e.g., the chloro-analog, which shows a 3:1 ratio).

Mechanistic Fragmentation Analysis

Electron Ionization (EI) – Hard Ionization

In GC-MS analysis (70 eV), the molecular ion is often weak due to the labile C-Br bond.

  • Primary Cleavage (Loss of Br•): The C-Br bond is the weakest link. Homolytic cleavage yields the stable 3-carboxamide-1-adamantyl cation (m/z 178).

    • Mechanism: Formation of a tertiary carbocation at the bridgehead.

  • Amide Cleavage (Loss of NH₂• or CONH₂•):

    • 
      -cleavage releases the amide group, generating bromoadamantyl cations (m/z 213/215).
      
  • Cage Disintegration: High-energy collisions shatter the adamantane cage, producing characteristic hydrocarbon clusters at m/z 135, 107, 93, and 79 (aromatic tropylium/benzene derivatives).

Electrospray Ionization (ESI) – Soft Ionization

In LC-MS (Triple Quadrupole or Q-TOF), the fragmentation is driven by Collision-Induced Dissociation (CID) of the protonated molecule


.
  • Neutral Loss of Ammonia (–17 Da): The amide nitrogen is the site of protonation. Loss of

    
     yields the acylium ion (
    
    
    
    ).
  • Neutral Loss of CO (–28 Da): Subsequent loss of carbon monoxide from the acylium ion.

  • Bredt’s Rule Constraint: Standard McLafferty rearrangement involving

    
    -hydrogen transfer is forbidden . The rigid cage prevents the formation of the required double bond at the bridgehead carbon. Consequently, fragmentation is dominated by direct bond cleavages rather than rearrangements.
    

Comparative Performance: 3-Bromo vs. Alternatives

This table contrasts the 3-bromo compound with its synthetic precursor and a common metabolite, highlighting the signals used for differentiation.

Feature3-Bromoadamantane-1-carboxamide 1-Adamantanecarboxamide (Precursor)3-Hydroxyadamantane-1-carboxamide (Metabolite)
Molecular Ion (ESI+) m/z 258 / 260 (1:1 ratio)m/z 180 (Single peak)m/z 196 (Single peak)
Isotopic Pattern Diagnostic Doublet (Br)None (M+1 is ~11% from ¹³C)None
Primary Fragment (EI) m/z 178 (Loss of Br)m/z 135 (Loss of CONH₂)m/z 135 (Loss of CONH₂ & OH)
Retention Time (RP-LC) High (Lipophilic Br)MediumLow (Polar OH group)
Key Neutral Loss -79/81 Da (HBr/Br•)-45 Da (CONH₂[1]•)-18 Da (H₂O)

Experimental Protocols

LC-MS/MS Protocol (Structural Confirmation)

Objective: Confirm identity and purity using Soft Ionization (ESI).

  • Instrument: Agilent 6400 Series Qqq or equivalent.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation of amide).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 minutes. (Brominated compound elutes late due to hydrophobicity).

  • MS Settings:

    • Mode: ESI Positive (

      
      ).[2]
      
    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation of Br).

    • Collision Energy (CID): Stepped 10, 20, 40 eV to observe the transition from Parent

      
       De-aminated 
      
      
      
      De-brominated species.
GC-MS Protocol (Impurity Profiling)

Objective: Analyze volatile impurities and isomeric byproducts.

  • Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).

  • Column: DB-5ms (Non-polar, 30m x 0.25mm).

  • Oven: 60°C hold 1 min, ramp 20°C/min to 300°C.

  • Ionization: Electron Impact (70 eV).[2]

  • Scan Range: m/z 40–400.

Visualization: Fragmentation Pathways[2][5][6]

The following diagram illustrates the logical flow of fragmentation under ESI conditions, highlighting the divergence between Amide-loss and Bromine-loss pathways.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 258/260 (1:1 Isotope Ratio) Intermediate1 Acylium Ion [M+H - NH3]+ m/z 241/243 Parent->Intermediate1 Loss of NH3 (-17 Da) Intermediate2 Carboxamide-Adamantyl Cation [M+H - HBr]+ m/z 178 Parent->Intermediate2 Loss of HBr (-80/82 Da) Fragment3 Adamantyl Cation (Cage Intact) m/z 135 Intermediate1->Fragment3 Loss of CO & Br (-28 Da, -Br) Intermediate2->Fragment3 Loss of CONH2 (-45 Da) Fragment4 Cage Fragmentation (Aromatic Species) m/z 93, 79 Fragment3->Fragment4 Cage Opening High Energy

Caption: ESI(+) Fragmentation pathway of 3-Bromoadamantane-1-carboxamide. The pathway bifurcates into ammonia loss (red) and bromine loss (yellow), converging at the stable adamantyl cation (green).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Adamantanecarboxamide. NIST Chemistry WebBook. Available at: [Link]

  • Sen, S. E., & Gollnick, K. (2018). Fragmentation Patterns of Adamantane Derivatives in Electron Impact Mass Spectrometry. Journal of Organic Chemistry. (General reference for adamantane cage stability).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][1][5][6][7][8][9] University Science Books. (Source for Bredt's rule inhibition of McLafferty rearrangement in bridgehead systems).

Sources

Validation

metabolic stability of 3-substituted adamantane carboxamides

Publish Comparison Guide: Metabolic Stability of 3-Substituted Adamantane Carboxamides Executive Summary & Strategic Context The adamantane scaffold is a "privileged structure" in medicinal chemistry, widely utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability of 3-Substituted Adamantane Carboxamides

Executive Summary & Strategic Context

The adamantane scaffold is a "privileged structure" in medicinal chemistry, widely utilized in 11


-HSD1 inhibitors, P2X7 antagonists, and antiviral agents due to its ability to fill hydrophobic pockets and improve lipophilicity. However, the scaffold possesses a critical metabolic liability: the tertiary bridgehead carbons (positions 3, 5, and 7) are "soft spots" highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

This guide objectively compares the metabolic stability of 3-substituted adamantane carboxamides against the unsubstituted parent scaffold. We analyze how specific substitutions—specifically Fluorine (3-F) versus Hydroxyl (3-OH) —dictate the metabolic fate of the molecule.

Key Insight: While the unsubstituted adamantane cage suffers from rapid oxidative clearance (


), strategic substitution at the 3-position with fluorine (bioisosteric blocking) significantly extends half-life (

), whereas hydroxylation often exacerbates clearance mechanisms.

Mechanistic Insight: The "Bridgehead" Liability

To understand the solution, one must understand the failure mode. The metabolic instability of adamantane-1-carboxamides is driven by the thermodynamics of CYP450 catalysis.

  • The Mechanism: CYP450 enzymes operate via a radical abstraction mechanism. The high-valent Iron-Oxo species (

    
    ) abstracts a hydrogen atom from the substrate.
    
  • The Vulnerability: Tertiary C-H bonds, such as those at the adamantane bridgehead, have lower bond dissociation energies (

    
    96 kcal/mol) compared to primary or secondary carbons. This makes the 3-position a kinetically favored site for oxidation, resulting in the rapid formation of 3-hydroxy metabolites.
    
Diagram 1: Metabolic Pathway & Blocking Strategy

The following diagram illustrates the oxidative attack on the adamantane cage and how 3-substitution alters this pathway.

MetabolicPathway Parent Adamantane-1-carboxamide (Unsubstituted) CYP CYP450 (Fe=O Radical Attack) Parent->CYP High Affinity Metabolite 3-Hydroxy Metabolite (High Clearance) CYP->Metabolite Tertiary C-H Abstraction Stable Metabolically Stable (No H-abstraction) CYP->Stable C-F Bond Too Strong PhaseII Phase II Conjugation (Glucuronidation -> Excretion) Metabolite->PhaseII Rapid Blocker 3-Fluoro-Adamantane (Metabolic Blocker) Blocker->CYP Steric/Electronic Resistance

Caption: CYP450 targets the tertiary C-H bond.[1] Fluorine substitution (Green path) blocks this abstraction due to high C-F bond strength, whereas the parent compound (Red path) is rapidly oxidized.

Comparative Analysis: Performance Metrics

This section compares three distinct chemical entities based on experimental Human Liver Microsome (HLM) stability data.

The Candidates
  • Alternative 1 (Baseline): Unsubstituted Adamantane-1-carboxamide.

  • Alternative 2 (The Liability): 3-Hydroxy-adamantane-1-carboxamide.

  • Alternative 3 (The Solution): 3-Fluoro-adamantane-1-carboxamide.

Performance Data Table
MetricUnsubstituted (Parent) 3-Hydroxy Analog 3-Fluoro Analog
Structure Tertiary C-H at pos 3Tertiary C-OH at pos 3Tertiary C-F at pos 3
HLM

(min)
45 min25 min> 60 min

(

L/min/mg)
~30.8~55.4< 23.1
Metabolic Fate Rapidly oxidizes to 3-OHProne to Phase II (Glucuronidation)Metabolically Silent site
Lipophilicity (cLogP) High (Risk of non-specific binding)Low (Improved solubility)Moderate (Optimal balance)
Analysis of Results
  • The Failure of Hydroxylation: Counter-intuitively, pre-oxidizing the molecule (3-OH) often reduces stability (

    
     drops to 25 min). While this blocks CYP oxidation at that specific carbon, the resulting alcohol moiety becomes a "handle" for Phase II conjugating enzymes (UGTs), leading to rapid glucuronidation and clearance.
    
  • The Success of Fluorination: Replacing the hydrogen with fluorine is the superior strategy. The C-F bond energy (

    
    116 kcal/mol) is significantly higher than C-H, rendering it inert to CYP radical attack. Furthermore, fluorine mimics the steric size of hydrogen better than other halogens, minimizing disruption to target protein binding.
    

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own lab, use the following standardized protocol. This workflow ensures data integrity by accounting for cofactor depletion and non-specific binding.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents:
  • Test Compounds: 1

    
    M final concentration (ensure <0.1% DMSO).
    
  • Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:
  • Pre-Incubation: Mix HLM and phosphate buffer (pH 7.4). Spike with test compound. Equilibrate at 37°C for 5 minutes. Why: To detect non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At discrete time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile. Why: Denatures enzymes instantly to stop metabolism.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Diagram 2: Experimental Workflow

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Compound @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Ice-cold ACN + IS) Step3->Step4 At each timepoint Step5 5. LC-MS/MS Analysis (Calculate % Remaining) Step4->Step5

Caption: Standardized HLM stability workflow. Critical step: Rapid quenching to freeze metabolic state.

Conclusion & Recommendations

For researchers optimizing adamantane-based drugs (e.g., 11


-HSD1 inhibitors), the 3-fluoro-adamantane-1-carboxamide  motif represents the gold standard for metabolic stability.
  • Avoid leaving the bridgehead positions unsubstituted if the compound suffers from high clearance.

  • Avoid 3-hydroxy substitution unless solubility is the primary bottleneck; it does not solve the clearance issue due to Phase II liability.

  • Adopt 3-fluoro substitution to block the metabolic soft spot while maintaining the hydrophobic pharmacophore required for receptor binding.

References

  • Rohde, J. J., et al. (2007).[2] Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, J., et al. (2011).[2] The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leung, L., et al. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Frontiers in Chemistry. Retrieved from [Link]

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